molecular formula C17H21N3 B587320 4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine CAS No. 191546-94-8

4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine

Cat. No.: B587320
CAS No.: 191546-94-8
M. Wt: 267.376
InChI Key: JNMXDZGUVXJVEE-UHFFFAOYSA-N
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Description

4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine, also known as this compound, is a useful research compound. Its molecular formula is C17H21N3 and its molecular weight is 267.376. The purity is usually 95%.
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Biological Activity

4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound is characterized by a piperazine core substituted with a methyl group and a phenyl ring, along with a pyridine moiety. This structural arrangement is significant for its biological interactions.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of piperazine derivatives, including those similar to this compound. For instance, compounds with structural similarities have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, suggesting that modifications in the piperazine structure can enhance antibacterial properties .

Table 1: Antibacterial Activity of Piperazine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AMRSA16 µg/mL
Compound BE. coli32 µg/mL
This compoundTBDTBD

The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of bacterial enzymes such as Sfp-PPTase, which is crucial for bacterial cell wall synthesis and viability. Studies have shown that similar compounds can inhibit this enzyme selectively without affecting human homologues, thereby reducing cytotoxicity to human cells .

Study on Antichlamydial Activity

A study conducted by Leung et al. explored the antichlamydial activity of piperazine derivatives. Although this compound was not directly tested, related compounds demonstrated selective activity against Chlamydia species, indicating potential pathways for developing new therapeutic agents .

Research on Structure–Activity Relationship (SAR)

Research aimed at understanding the SAR of piperazine compounds revealed that modifications in substituents significantly affect biological activity. For example, the presence of electron-withdrawing groups enhanced activity against certain bacterial strains while maintaining selectivity .

Table 2: Structure–Activity Relationship Findings

ModificationEffect on Activity
Addition of -CF₃Decreased potency
Removal of methyl groupSlight decrease in potency
Electron-donating groupsIncreased activity

Properties

IUPAC Name

4-methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c1-14-7-6-10-18-17(14)20-12-11-19(2)13-16(20)15-8-4-3-5-9-15/h3-10,16H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMXDZGUVXJVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2CCN(CC2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730915
Record name 4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191546-94-8
Record name 4-Methyl-1-(3-methyl-2-pyridinyl)-2-phenylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191546948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1-(3-methyl-2-pyridinyl)-2-phenylpiperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-METHYL-1-(3-METHYL-2-PYRIDINYL)-2-PHENYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
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